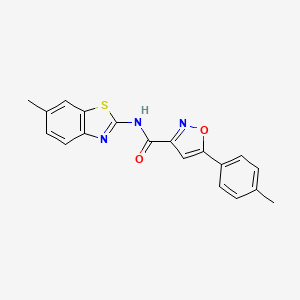![molecular formula C19H27ClN2O3S B11349096 1-[(2-chlorobenzyl)sulfonyl]-N-cyclohexylpiperidine-4-carboxamide](/img/structure/B11349096.png)
1-[(2-chlorobenzyl)sulfonyl]-N-cyclohexylpiperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-CYCLOHEXYLPIPERIDINE-4-CARBOXAMIDE is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a cyclohexyl group, and a methanesulfonyl chloride moiety attached to a chlorophenyl group. Its molecular formula is C20H28ClNO3S.
Preparation Methods
The synthesis of 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-CYCLOHEXYLPIPERIDINE-4-CARBOXAMIDE involves multiple steps:
Formation of the Methanesulfonyl Chloride Moiety: This is typically achieved by reacting methanesulfonic acid with thionyl chloride or phosgene.
Attachment of the Chlorophenyl Group: The methanesulfonyl chloride is then reacted with 2-chlorobenzyl chloride to form 2-chlorophenylmethanesulfonyl chloride.
Formation of the Piperidine Ring: The piperidine ring is synthesized separately and then reacted with cyclohexylamine to form N-cyclohexylpiperidine.
Chemical Reactions Analysis
1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-CYCLOHEXYLPIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methanesulfonyl chloride moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.
Scientific Research Applications
1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-CYCLOHEXYLPIPERIDINE-4-CARBOXAMIDE has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-CYCLOHEXYLPIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-CYCLOHEXYLPIPERIDINE-4-CARBOXAMIDE can be compared with similar compounds to highlight its uniqueness:
Properties
Molecular Formula |
C19H27ClN2O3S |
|---|---|
Molecular Weight |
398.9 g/mol |
IUPAC Name |
1-[(2-chlorophenyl)methylsulfonyl]-N-cyclohexylpiperidine-4-carboxamide |
InChI |
InChI=1S/C19H27ClN2O3S/c20-18-9-5-4-6-16(18)14-26(24,25)22-12-10-15(11-13-22)19(23)21-17-7-2-1-3-8-17/h4-6,9,15,17H,1-3,7-8,10-14H2,(H,21,23) |
InChI Key |
GCILNNSNVBZYRF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]butanamide](/img/structure/B11349020.png)


![Ethyl 4-({[1-(benzylsulfonyl)piperidin-4-yl]carbonyl}amino)benzoate](/img/structure/B11349044.png)
![N-(3,4-difluorophenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11349045.png)

![N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11349048.png)


![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide](/img/structure/B11349068.png)
![1-[(4-chlorobenzyl)sulfonyl]-N-[2-(diethylcarbamoyl)phenyl]piperidine-4-carboxamide](/img/structure/B11349070.png)

